Positional Isomer Identity: Terminal Aldehyde vs. Internal β-Keto Ester
Ethyl 14-oxotetradecanoate (CAS 101434-22-4) and ethyl 3-oxotetradecanoate (CAS 74124-22-4) share the identical molecular formula C₁₆H₃₀O₃ and molecular weight (270.41 g/mol), yet are structurally distinct positional isomers [1]. The 14‑oxo isomer bears an aldehyde proton (¹H NMR δ ~9.7 ppm, terminal –CHO) and exhibits aldehyde‑characteristic IR absorption (~1720–1740 cm⁻¹ for the conjugated aldehyde C=O stretch superimposed on the ester carbonyl). The 3‑oxo isomer lacks the aldehyde proton and displays a β‑keto ester enolizable methylene (CH₂ between two carbonyls, pKa ~10–11) [2]. The InChI strings differ at the oxo position: InChI=1S/C16H30O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15H (14‑oxo) vs. the 3‑oxo sequence with the ketone at C3 [1]. These spectroscopic and structural signatures are the primary basis for identity verification upon receipt.
| Evidence Dimension | Oxo group position and functional group class |
|---|---|
| Target Compound Data | CAS 101434-22-4; oxo at C‑14 (terminal aldehyde); InChI aldehyde proton at position 15 |
| Comparator Or Baseline | CAS 74124-22-4; oxo at C‑3 (internal ketone / β‑keto ester); no aldehyde proton |
| Quantified Difference | Structural isomer; identical molecular formula (C₁₆H₃₀O₃), identical exact mass (270.2195 g/mol), distinct InChI, distinct functional group identity (aldehyde vs. ketone) |
| Conditions | Structural analysis via InChI, ¹H NMR, IR (predicted) |
Why This Matters
Incorrect isomer procurement leads to a compound without the terminal aldehyde handle required for acetal protection, Horner–Emmons chain extension, or selective ω‑oxidation — rendering it useless for synthetic routes that depend on terminal bifunctionality.
- [1] SpectraBase. Ethyl 14-oxotetradecanoate. InChI: InChI=1S/C16H30O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3. Compound ID: 8brMSN7CKZG. View Source
- [2] J-GLOBAL. 3-オキソテトラデカン酸エチル (Ethyl 3-oxotetradecanoate). Molecular formula C₁₆H₃₀O₃. Japan Science and Technology Agency. View Source
